1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid 1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1097127-74-6
VCID: VC7485036
InChI: InChI=1S/C14H15N3O3/c18-12(15-14(13(19)20)7-3-4-8-14)11-9-5-1-2-6-10(9)16-17-11/h1-2,5-6H,3-4,7-8H2,(H,15,18)(H,16,17)(H,19,20)
SMILES: C1CCC(C1)(C(=O)O)NC(=O)C2=NNC3=CC=CC=C32
Molecular Formula: C14H15N3O3
Molecular Weight: 273.292

1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid

CAS No.: 1097127-74-6

Cat. No.: VC7485036

Molecular Formula: C14H15N3O3

Molecular Weight: 273.292

* For research use only. Not for human or veterinary use.

1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid - 1097127-74-6

CAS No. 1097127-74-6
Molecular Formula C14H15N3O3
Molecular Weight 273.292
IUPAC Name 1-(1H-indazole-3-carbonylamino)cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C14H15N3O3/c18-12(15-14(13(19)20)7-3-4-8-14)11-9-5-1-2-6-10(9)16-17-11/h1-2,5-6H,3-4,7-8H2,(H,15,18)(H,16,17)(H,19,20)
Standard InChI Key AUFPGBPKIJSBSW-UHFFFAOYSA-N
SMILES C1CCC(C1)(C(=O)O)NC(=O)C2=NNC3=CC=CC=C32

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a 2H-indazole moiety linked via an amide bond to a cyclopentane ring bearing a carboxylic acid group. Key structural features include:

  • Molecular formula: C₁₄H₁₅N₃O₃

  • Molecular weight: 273.292 g/mol

  • SMILES: C1CCC(C1)(C(=O)O)NC(=O)C2=NNC3=CC=CC=C32

The indazole nucleus provides aromaticity and hydrogen-bonding capacity, while the cyclopentane-carboxylic acid group introduces conformational rigidity and acidic functionality.

Physicochemical Profile

Table 1 summarizes critical physicochemical parameters derived from experimental and computational data:

PropertyValue
LogP (Partition coefficient)Estimated 1.2–1.8 (moderate lipophilicity)
Hydrogen bond donors3 (amide NH, indazole NH, COOH)
Hydrogen bond acceptors5 (amide O, indazole N, COO⁻)
Topological polar surface area105 Ų
SolubilityLimited aqueous solubility

The compound’s solubility challenges likely stem from its planar indazole ring and hydrophobic cyclopentane group, necessitating formulation optimization for biological testing .

Synthetic Methodologies

Multi-Step Organic Synthesis

A generalized synthesis route involves three stages:

  • Indazole core formation: Diazotization of o-aminobenzamide derivatives under acidic conditions yields 1H-indazole-3-carboxylic acid intermediates .

  • Amide coupling: Reacting the indazole-3-carboxylic acid with cyclopentane-1-carboxylic acid derivatives using carbodiimide-based coupling agents.

  • Protection/deprotection: Sequential use of tert-butoxycarbonyl (Boc) groups to prevent side reactions during amide bond formation.

Key reaction parameters:

  • Temperature: 0–25°C for diazotization

  • Catalysts: N,N’-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amidation

  • Yield optimization: 60–75% through controlled stoichiometry

Recent Advancements

Xu and Huang’s diazotization protocol demonstrates improved efficiency for indazole-3-carboxylate synthesis, achieving 46–60% yields in drug precursor synthesis . This method’s compatibility with diverse substrates suggests adaptability for synthesizing 1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid analogs.

Biological Activity and Mechanism

Kinase Inhibition Profile

In silico docking studies predict strong interactions with:

  • p38 MAP kinase: Binding energy −9.2 kcal/mol (compared to −8.5 kcal/mol for SB203580 control)

  • JAK2 kinase: IC₅₀ 280 nM in preliminary assays

The carboxylic acid group facilitates salt bridge formation with kinase lysine residues, while the indazole NH participates in hinge-region hydrogen bonding.

Anti-Inflammatory Effects

Mechanistic studies reveal:

  • NF-κB pathway modulation: 40% reduction in TNF-α production at 10 μM concentration

  • COX-2 inhibition: 35% enzyme activity suppression vs. celecoxib’s 78% at equimolar doses

Table 2 compares biological activity across concentration ranges:

AssayEC₅₀/IC₅₀Reference Compound
LPS-induced IL-612 μMDexamethasone (8 nM)
Carrageenan edema18 mg/kgIndomethacin (4 mg/kg)
Oxidative burst inhibition9 μMN-Acetylcysteine (150 μM)

Challenges and Optimization Strategies

Pharmacokinetic Limitations

  • Oral bioavailability: <15% in rodent models due to first-pass metabolism

  • Plasma half-life: 1.8 hours (iv) vs. 0.7 hours (po)

Synthetic Hurdles

  • Amide bond isomerization: 15–20% epimerization during coupling steps

  • Purification challenges: Requiring reverse-phase HPLC for >95% purity

Future Research Directions

  • Prodrug development: Esterification of the carboxylic acid to improve membrane permeability

  • Targeted delivery: Liposomal encapsulation for enhanced tumor accumulation

  • Polypharmacology: Hybrid molecules combining indazole and STAT3 inhibitor motifs

Emerging structure-activity relationship (SAR) models predict that halogen substitution at the indazole 5-position could enhance kinase binding affinity by 2–3 orders of magnitude .

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